4-Bromo-2-fluoro-3-iodobenzoic acid
Overview
Description
4-Bromo-2-fluoro-3-iodobenzoic acid is a chemical compound with the molecular formula C7H3BrFIO2 . It has a molecular weight of 344.9 .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-fluoro-3-iodobenzoic acid is 1S/C7H3BrFIO2/c8-4-2-1-3 (7 (11)12)5 (9)6 (4)10/h1-2H, (H,11,12) . This indicates the presence of bromine, fluorine, and iodine atoms on the benzene ring, along with a carboxylic acid group.Physical And Chemical Properties Analysis
4-Bromo-2-fluoro-3-iodobenzoic acid is a solid at room temperature . It has a density of 2.4±0.1 g/cm3 . The boiling point is 368.9±42.0 °C at 760 mmHg .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Bromo-2-fluoro-3-iodobenzoic acid, focusing on six unique applications:
Organic Synthesis
4-Bromo-2-fluoro-3-iodobenzoic acid is widely used in organic synthesis as a building block for more complex molecules. Its unique structure, containing bromine, fluorine, and iodine, allows for versatile reactions, including cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are essential for constructing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, 4-Bromo-2-fluoro-3-iodobenzoic acid serves as a precursor for the synthesis of various bioactive molecules. Its halogenated aromatic structure is beneficial for creating compounds with enhanced biological activity and improved pharmacokinetic properties. Researchers use it to develop new drugs targeting diseases such as cancer, bacterial infections, and inflammatory conditions .
Material Science
This compound is also significant in material science, particularly in the development of organic electronic materials. Its unique electronic properties, derived from the presence of multiple halogens, make it suitable for creating organic semiconductors and conductive polymers. These materials are crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs) .
Chemical Biology
In chemical biology, 4-Bromo-2-fluoro-3-iodobenzoic acid is used to design molecular probes and imaging agents. Its ability to undergo selective halogenation reactions allows for the incorporation of radioactive isotopes, making it useful in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. These imaging techniques are vital for studying biological processes in vivo .
Agricultural Chemistry
The compound is employed in agricultural chemistry for the synthesis of novel agrochemicals, including herbicides, fungicides, and insecticides. Its halogenated structure enhances the efficacy and stability of these chemicals, providing better protection for crops against pests and diseases. Researchers focus on developing environmentally friendly and sustainable agrochemical solutions using this compound .
Environmental Science
In environmental science, 4-Bromo-2-fluoro-3-iodobenzoic acid is utilized in the study of halogenated organic pollutants. Its structure serves as a model compound for understanding the behavior, degradation, and impact of similar pollutants in the environment. This research is crucial for developing strategies to mitigate the adverse effects of halogenated pollutants on ecosystems and human health .
Safety and Hazards
Mechanism of Action
Target of Action
Benzoic acid derivatives are generally known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that this compound can be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . This suggests that it may interact with its targets through a similar mechanism, leading to changes at the molecular level.
Pharmacokinetics
Like other benzoic acid derivatives, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
As a benzoic acid derivative, it may have a range of effects depending on its specific targets and the nature of its interactions with these targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Bromo-2-fluoro-3-iodobenzoic acid. For instance, its storage temperature is recommended to be 2-8°C to maintain its stability .
properties
IUPAC Name |
4-bromo-2-fluoro-3-iodobenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNPCHHGFQLTOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)I)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101282414 | |
Record name | Benzoic acid, 4-bromo-2-fluoro-3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101282414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-3-iodobenzoic acid | |
CAS RN |
1809157-98-9 | |
Record name | Benzoic acid, 4-bromo-2-fluoro-3-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1809157-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-bromo-2-fluoro-3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101282414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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